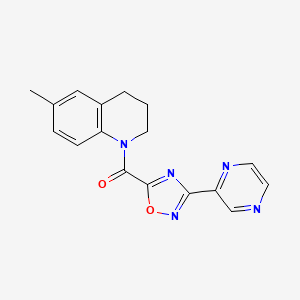

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Description

The compound is a methanone derivative comprising two heterocyclic moieties:

- 3-(Pyrazin-2-yl)-1,2,4-oxadiazole: A five-membered oxadiazole ring substituted with a pyrazine group, enhancing hydrogen-bonding capacity and electronic effects.

This hybrid structure combines the planar aromaticity of quinoline with the metabolic stability of the dihydroquinoline system, while the oxadiazole-pyrazine moiety introduces polar functionality. Such features are often leveraged in medicinal chemistry for antimicrobial, anticancer, or CNS-targeting agents .

Properties

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-11-4-5-14-12(9-11)3-2-8-22(14)17(23)16-20-15(21-24-16)13-10-18-6-7-19-13/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNHIEKCFOFKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the formation of the pyrazine-oxadiazole moiety. The final step involves coupling these two intermediates under specific reaction conditions.

Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.

Formation of Pyrazine-Oxadiazole Moiety: This can be achieved by reacting a pyrazine derivative with a suitable nitrile oxide under cycloaddition conditions.

Coupling Reaction: The final coupling step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to link the quinoline and pyrazine-oxadiazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline or pyrazine derivatives.

Substitution: Substituted quinoline or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Oxadiazole-Quinoline Hybrids

Example Compounds :

- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one (CAS 1325306-30-6)

- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one (CAS 1325304-16-2)

| Feature | Target Compound | Analogs (CAS 1325306-30-6, 1325304-16-2) |

|---|---|---|

| Core Heterocycle | 3,4-Dihydroquinoline (partially saturated) | Fully aromatic quinoline |

| Oxadiazole Substituent | Pyrazin-2-yl (electron-deficient, H-bond acceptor) | Ethyl/Cyclopropyl (hydrophobic, no H-bonding capacity) |

| Functional Groups | Methanone linker | Ketone at position 2 of quinoline |

| Physicochemical Implications | Higher solubility due to pyrazine’s polarity; moderate logP | Lower solubility; higher logP due to alkyl groups |

| Potential Bioactivity | Enhanced target binding via pyrazine’s nitrogen atoms | Activity driven by lipophilic substituents |

Key Differences: The target compound’s pyrazine substituent and dihydroquinoline core distinguish it from fully aromatic quinoline analogs. These features may improve metabolic stability and target engagement compared to alkyl-substituted oxadiazole derivatives .

Oxadiazole-Thienopyrimidine Derivatives

Example Compound: 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

| Feature | Target Compound | Thienopyrimidine Analogs |

|---|---|---|

| Core Structure | Dihydroquinoline-oxadiazole | Thienopyrimidine-oxadiazole |

| Electronic Effects | Pyrazine introduces electron-deficient character | Thiophene contributes electron-rich properties |

| Functional Groups | Methanone linker | Dione system at positions 2 and 4 |

| Bioactivity Profile | Potential DNA intercalation (quinoline) + H-bonding (pyrazine) | Antimicrobial activity via thiophene-oxadiazole synergy |

Key Differences: The thienopyrimidine core in analogs may favor planar stacking interactions, while the dihydroquinoline in the target compound offers conformational flexibility.

Pyrazolyl/Pyridinyl Methanones

Example Compounds :

- Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS 121306-57-8)

- Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS 121306-63-6)

| Feature | Target Compound | Pyrazolyl/Pyridinyl Analogs |

|---|---|---|

| Heterocyclic Moieties | Dihydroquinoline + oxadiazole-pyrazine | Dihydropyrazole + pyridine |

| Substituent Effects | Methyl group enhances lipophilicity; pyrazine adds polarity | Methoxy/alkyl groups increase hydrophobicity |

| Synthetic Accessibility | Requires coupling of dihydroquinoline and oxadiazole precursors | Easier synthesis via pyrazole-pyridine condensation |

| Applications | Potential dual mechanism (intercalation + H-bonding) | Likely CNS or enzyme-targeting agents |

Key Differences: The target compound’s oxadiazole-pyrazine group provides distinct electronic and steric profiles compared to simpler pyridinyl methanones.

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely involves coupling a dihydroquinoline-carboxylic acid derivative with a pre-formed oxadiazole-pyrazine intermediate, analogous to methods in and .

- Stability: The dihydroquinoline moiety may reduce oxidation susceptibility compared to fully aromatic quinolines (e.g., CAS 1325306-30-6) .

- Bioactivity : Pyrazine’s nitrogen atoms could enhance binding to targets like kinases or antimicrobial enzymes, differentiating it from alkyl-substituted oxadiazoles .

Biological Activity

The compound (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial and anti-cancer activities, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.4 g/mol. The structure comprises a quinoline moiety linked to a pyrazinyl oxadiazole, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₄O |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 1234894-03-1 |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds containing oxadiazole and quinoline structures. The compound exhibited moderate to significant antibacterial activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of related compounds, derivatives showed effective inhibition against Xanthomonas oryzae and Pseudomonas syringae. The most active derivatives had EC50 values ranging from 5.44 µg/mL to 40.71 µg/mL, indicating that modifications in the oxadiazole moiety significantly influenced bioactivity .

Anticancer Activity

The anticancer potential of quinoline and oxadiazole derivatives has been well-documented. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanisms include:

- Inhibition of Topoisomerases : Compounds similar to the target compound have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the quinoline and oxadiazole rings can lead to significant changes in potency.

Key Findings from SAR Studies

- Oxadiazole Substituents : Modifications in the pyrazinyl substituent have been linked to enhanced antibacterial activity.

- Quinoline Modifications : The methyl group at position 6 of the quinoline ring appears to improve bioactivity by increasing lipophilicity, which enhances cellular uptake.

Summary of Biological Activities

| Activity Type | Observed Effects | EC50 Values (µg/mL) |

|---|---|---|

| Antibacterial | Inhibition against Xanthomonas | 5.44 - 40.71 |

| Anticancer | Induction of apoptosis | Not specified |

Q & A

Q. What are the key considerations for synthesizing (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone?

The synthesis requires precise control of reaction parameters:

- Temperature : Exothermic reactions (e.g., acylation) must be cooled to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) are often used for oxadiazole ring formation .

- Reagents : Acid chlorides for acylation and bases (e.g., K₂CO₃) for deprotonation are critical .

- Purity Monitoring : Use TLC or HPLC to track intermediates, as impurities can affect downstream reactivity .

Q. How is the structural elucidation of this compound performed?

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., quinoline methyl groups at δ ~2.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in pyrazoline derivatives with similar heterocycles .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. Which characterization methods are critical for confirming purity and identity?

- Melting Point Analysis : Detects crystalline impurities; deviations >2°C suggest contamination .

- HPLC-PDA : Quantifies purity (>95% for biological assays) and detects UV-active byproducts .

- Elemental Analysis : Validates C, H, N, O content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Design of Experiments (DOE) : Systematically vary solvent, catalyst loading, and temperature to identify optimal conditions .

- Flow Chemistry : Continuous synthesis minimizes side reactions in oxadiazole formation .

- Catalyst Screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency in heterocycle assembly .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Substituent Variation : Modify the pyrazine (e.g., halogenation) or quinoline (e.g., methoxy groups) to assess bioactivity shifts .

- Biological Assays : Pair structural analogs with enzyme inhibition (e.g., kinase assays) or cell viability tests to correlate modifications with activity .

- Pharmacophore Modeling : Map key functional groups (e.g., oxadiazole’s hydrogen-bonding capacity) using software like Schrödinger .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Glide predicts binding poses in protein active sites (e.g., quinoline interactions with hydrophobic pockets) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100+ ns trajectories .

- ADMET Prediction : SwissADME evaluates solubility, permeability, and cytochrome P450 interactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Replicate Assays : Control variables like cell line passage number or serum concentration .

- Orthogonal Validation : Confirm cytotoxicity via MTT, ATP-lite, and clonogenic assays .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light to identify degradation pathways .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .

- Solid-State Stability : Store under ICH guidelines (25°C/60% RH) and monitor crystallinity by PXRD .

Q. How can researchers troubleshoot low yields in the final coupling step?

- Byproduct Analysis : Use LC-MS to identify unreacted intermediates or hydrolysis products .

- Protecting Groups : Temporarily block reactive amines or hydroxyls during heterocycle formation .

- Microwave Assistance : Accelerate coupling kinetics (e.g., 100°C, 30 min vs. 24h conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.